molecular formula C23H28N2O5 B2723757 N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine CAS No. 957023-82-4

N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine

Cat. No.: B2723757
CAS No.: 957023-82-4
M. Wt: 412.486
InChI Key: XSRLGERJVZYKHS-BGERDNNASA-N
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Description

N-[(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine is a synthetic organic compound designed for advanced pharmacological and neuroscientific research. This valine-functionalized dihydroisoquinoline derivative is of significant interest for exploring new therapeutic agents, particularly in the central nervous system. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, which forms the core of this molecule, is a privileged structure in medicinal chemistry known for its versatile biological activity. Research on closely related analogs has demonstrated potent anticonvulsant effects in animal models, positioning this chemical class as a promising starting point for the development of novel antiepileptic drugs . Furthermore, structural derivatives have been developed as highly selective ligands for sigma-2 receptors, a transmembrane protein involved in calcium signaling and cholesterol homeostasis that is a promising target for treating neuropathic pain . The incorporation of the L-valine carbamate moiety in this specific compound may influence its physicochemical properties, potentially enhancing selectivity or optimizing pharmacokinetic profiles such as absorption and bioavailability, as seen in other optimized ligands from this family . Researchers can utilize this chemical to investigate its mechanism of action, which may involve modulation of ion channels or key neurotransmitter receptors, and to further elucidate structure-activity relationships within this pharmacologically active class. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-14(2)20(22(26)27)24-23(28)25-11-10-16-12-18(29-3)19(30-4)13-17(16)21(25)15-8-6-5-7-9-15/h5-9,12-14,20-21H,10-11H2,1-4H3,(H,24,28)(H,26,27)/t20-,21?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRLGERJVZYKHS-BGERDNNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow chemistry could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the isoquinoline core can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

Anticancer Properties:
Recent studies indicate that N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine exhibits potential anticancer activity. The compound's mechanism involves inhibition of enzymes critical for DNA synthesis and repair, which can lead to reduced cell proliferation in cancerous tissues.

Neuroprotective Effects:
Research has highlighted the neuroprotective properties of similar isoquinoline derivatives. These compounds may modulate neurotransmitter systems, particularly dopamine receptors, suggesting their potential use in treating neurodegenerative diseases .

Histone Deacetylase Inhibition:
The compound may also act as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have garnered attention for their role in cancer therapy by altering gene expression associated with cell cycle regulation and apoptosis .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Anticancer ActivityInhibits DNA synthesis; reduces proliferation in cancer cell lines.
NeuroprotectionModulates dopamine receptor activity; potential for neurodegenerative diseases.
HDAC InhibitionAlters gene expression; promotes apoptosis in cancer cells.

Mechanism of Action

The mechanism by which N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The isoquinoline core may play a role in binding to these targets, while the valine moiety could influence the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Structural Analogs: Valine vs. Leucine Derivatives

The closest analogs are N-(6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbonyl)-L-valine and N-(6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbonyl)-L-leucine (Table 1).

Table 1. Key Structural and Physicochemical Differences

Property Valine Derivative Leucine Derivative
Molecular Formula C₁₇H₂₄N₂O₅ C₁₈H₂₆N₂O₅
Molecular Weight (g/mol) 336.39 350.41
Side Chain Isobutyl (β-branch) Isobutyl (γ-branch)
logP (Predicted) ~1.8 (moderate hydrophobicity) ~2.2 (higher hydrophobicity)
Solubility Moderate in polar solvents Lower solubility in water

Key Observations :

  • The valine derivative’s β-branch may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., P-gp substrate sites) .

Pharmacological and Functional Comparisons

P-glycoprotein (P-gp) and CYP3A Inhibition
  • General Trends: Many dihydroisoquinoline derivatives inhibit P-gp (IC₅₀: 0.04–3.8 µM) but vary in CYP3A inhibition (Ki: 0.3–76 µM) .
  • Selectivity : Compounds with polar side chains (e.g., valine) may exhibit lower CYP3A inhibition due to reduced access to the enzyme’s hydrophobic active site .
Sigma-2 Receptor Affinity

Dihydroisoquinoline scaffolds are implicated in sigma-2 receptor binding, which correlates with tumor proliferation. The valine derivative’s methoxy groups could enhance receptor interaction, similar to phenanthrene-based ligands (e.g., compound 7 in ) .

Computational Docking Insights

Molecular docking (e.g., Glide algorithm) predicts that the dihydroisoquinoline core anchors the compound in aromatic-rich pockets, while the valine side chain stabilizes interactions via hydrogen bonding. Comparatively, leucine derivatives may exhibit less favorable poses due to steric clashes .

Biological Activity

N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dihydroisoquinoline core with methoxy and phenyl substitutions. Its molecular formula is C24H22N2O5, and it has a molecular weight of 418.44 g/mol. The IUPAC name for the compound is (6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(4-nitrophenyl)methanone.

PropertyValue
Molecular FormulaC24H22N2O5
Molecular Weight418.44 g/mol
IUPAC Name(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(4-nitrophenyl)methanone
InChI KeyDVRRLGLLBOCOHT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research suggests that this compound may inhibit enzymes involved in critical cellular processes such as DNA synthesis and repair. This inhibition can lead to the suppression of cell growth and proliferation, indicating potential applications in anti-cancer therapies.

Anticancer Properties

Studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, the inhibition of DNA synthesis has been linked to the suppression of tumor cell lines in vitro. The compound's ability to induce apoptosis in cancer cells has been documented in various studies .

Enzyme Inhibition

The compound has shown potential as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. Inhibiting MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for treating mood disorders .

Study 1: Antitumor Activity

A study conducted on several derivatives of isoquinoline compounds demonstrated that those with structural similarities to this compound exhibited potent antitumor effects against various cancer cell lines. The study reported IC50 values indicating effective concentrations for inhibiting cell growth .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting therapeutic potential for neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling L-valine with a dihydroisoquinoline scaffold. Key steps include:

  • Intermediate preparation : Use reductive amination or palladium-catalyzed cross-coupling to construct the dihydroisoquinoline core (common in analogs, e.g., ).
  • Carbamoylation : React the dihydroisoquinoline amine with L-valine activated as a mixed carbonate or via carbodiimide-mediated coupling.
  • Purity optimization : Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity using reverse-phase HPLC (≥95%) and 1H/13C-NMR to detect residual solvents or byproducts .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H-NMR to verify methoxy (δ 3.7–3.9 ppm) and dihydroisoquinoline aromatic protons (δ 6.5–7.3 ppm). 13C-NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ or MALDI-TOF) with <5 ppm mass accuracy.
  • X-ray Crystallography : If crystals are obtainable, resolve absolute configuration and confirm dihydroisoquinoline ring conformation .

Q. What in vitro assays are suitable for initial evaluation of receptor binding or enzymatic inhibition?

  • Methodological Answer :

  • Radioligand Displacement : Use tritiated (e.g., [3H]DTG) or iodinated (e.g., [125I] derivatives) probes in competitive binding assays for sigma-2 receptor studies (see ).
  • Fluorescence-Based Assays : For cholinesterase inhibition, measure substrate hydrolysis (e.g., acetylthiocholine for AChE) using Ellman’s method.
  • Dose-Response Curves : Employ 8–12 concentration points in triplicate, fit data to a Hill equation to calculate IC50/Ki values .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict interactions between this compound and sigma-2 receptors?

  • Methodological Answer :

  • Protein Preparation : Use a sigma-2 receptor homology model (based on TMEM97) or existing crystal structures. Optimize protonation states and remove crystallographic water.
  • Ligand Docking : Apply Glide’s hierarchical workflow ( ):

Grid Generation : Define binding site around key residues (e.g., transmembrane helices).

Flexible Docking : Use OPLS-AA force field for energy minimization and Monte Carlo sampling to refine poses.

Scoring : Prioritize poses with empirical scoring functions (e.g., GlideScore) and validate via MM-GBSA.

  • Pose Validation : Compare predicted binding modes with mutagenesis data or SAR trends .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Scaffold Modifications : Synthesize derivatives with varied substituents (e.g., methoxy → ethoxy, halogenation) on the dihydroisoquinoline or valine moieties.
  • Quantitative SAR (QSAR) : Use CoMFA or machine learning models to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (ClogP) parameters with activity.
  • Statistical Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting .

Q. How should contradictory data in receptor binding vs. functional assays be resolved?

  • Methodological Answer :

  • Triangulation : Cross-validate using orthogonal assays (e.g., calcium flux for functional activity vs. radioligand binding).
  • Allosteric Modulation Analysis : Test if the compound acts as a positive/negative allosteric modulator via Schild regression or dissociation kinetics.
  • Data Interpretation : Consider off-target effects (e.g., PGRMC-1 interactions, ) or assay-specific artifacts (e.g., detergent interference) .

Q. What experimental approaches can identify multi-target effects of this compound?

  • Methodological Answer :

  • Broad-Panel Screening : Use Eurofins CEREP or similar panels (≥50 targets) to assess off-target binding.
  • Transcriptomics/Proteomics : Perform RNA-Seq (as in ) to identify differentially expressed genes in knockout models (e.g., TMEM97−/− cells).
  • Pathway Enrichment : Apply Gene Ontology (GO) or KEGG analysis to map affected pathways (e.g., complement activation, viral uptake) .

Q. How can biophysical methods (e.g., SPR, ITC) validate computational predictions of binding kinetics?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the receptor on a CM5 chip and measure compound association/dissociation rates (ka/kd) at varying concentrations.
  • Isothermal Titration Calorimetry (ITC) : Titrate the compound into receptor solution to determine ΔH, ΔS, and Kd.
  • Correlation with Docking : Compare experimental Kd values with Glide docking scores to refine force field parameters .

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